

The Discovery and Enduring Utility of 2-Bromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzaldehyde, a seemingly unassuming aromatic aldehyde, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its dual functionality, possessing both a reactive aldehyde group and a versatile bromine substituent on the aromatic ring, has made it an invaluable building block for the construction of complex molecular architectures. This technical guide delves into the discovery, history, physicochemical properties, and key synthetic methodologies of **2-Bromobenzaldehyde**, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

While a single definitive "discovery" of **2-Bromobenzaldehyde** is not prominently documented, its emergence is intrinsically linked to the broader development of electrophilic aromatic substitution reactions in the early 20th century. The ability to selectively introduce a bromine atom ortho to an aldehyde group on a benzene ring marked a significant advancement in synthetic capabilities, paving the way for the creation of a vast array of novel compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of **2-Bromobenzaldehyde** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C7H5BrO	[1]
Molecular Weight	185.02 g/mol	[1][2]
CAS Number	6630-33-7	[3]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	16-19 °C	[4]
Boiling Point	230 °C	[3][4]
Density	1.585 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.595	[4]
Solubility	Soluble in alcohol and benzene; insoluble in water.	[1][4][5]
Flash Point	95 °C (203 °F) - closed cup	[3][6]

Historical Synthesis: Oxidation of 2-Bromotoluene

One of the historically significant and practical routes to **2-Bromobenzaldehyde** involves the oxidation of 2-bromotoluene. This method leverages the relative ease of oxidizing a methyl group attached to an aromatic ring to an aldehyde. While various oxidizing agents can be employed, early methods often utilized harsh conditions. A general representation of this synthetic approach is outlined below.

Experimental Protocol: Oxidation of 2-Bromotoluene (General Procedure)

This protocol is a generalized representation based on established oxidation methodologies for toluene derivatives.

Materials:

• 2-Bromotoluene

- Strong oxidizing agent (e.g., potassium permanganate (KMnO₄) or chromic acid)
- Sulfuric acid (if using chromic acid) or sodium hydroxide (if using KMnO₄)
- Sodium bisulfite
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus
- Standard laboratory glassware

Procedure:

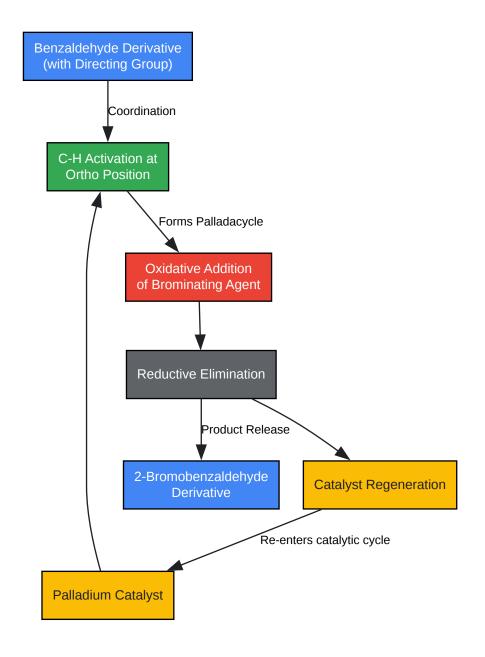
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, 2-bromotoluene is suspended in an appropriate solvent system. If using potassium permanganate, an aqueous solution is typical.
- Addition of Oxidant: The oxidizing agent is added portion-wise to the reaction mixture. The
 reaction is often exothermic and may require cooling to maintain control.
- Reaction Monitoring: The mixture is heated to reflux for several hours until the reaction is deemed complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Workup:
 - If using KMnO₄, the reaction mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified, and the product is extracted with an organic solvent.
 - If using chromic acid, the reaction mixture is quenched with a reducing agent like sodium bisulfite to destroy any excess oxidant. The product is then extracted with an organic solvent.

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate
solution to remove any carboxylic acid byproduct, followed by a brine wash. The organic
layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed
under reduced pressure. The crude 2-bromobenzaldehyde is then purified by vacuum
distillation.

Logical Workflow for the Oxidation of 2-Bromotoluene

Click to download full resolution via product page

Caption: Workflow for the synthesis of **2-Bromobenzaldehyde** via oxidation.


Modern Synthetic Approach: Palladium-Catalyzed Ortho-Bromination

Contemporary organic synthesis often favors methods that offer high selectivity and milder reaction conditions. A notable modern approach for the synthesis of **2-bromobenzaldehyde**s involves the palladium-catalyzed ortho-bromination of benzaldehyde derivatives. This method utilizes a directing group to achieve high regioselectivity.

Signaling Pathway for Directed Ortho-Bromination

The following diagram illustrates the general concept of a directed C-H activation/bromination reaction.

Click to download full resolution via product page

Caption: Catalytic cycle for directed ortho-bromination.

Applications in Drug Development and Organic Synthesis

The synthetic versatility of **2-Bromobenzaldehyde** has cemented its role as a crucial intermediate in the pharmaceutical and chemical industries.

- Pharmaceutical Synthesis: The aldehyde functionality allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings), enabling the introduction of diverse substituents and the formation of complex carbon-carbon and carbon-heteroatom bonds.[6] This dual reactivity is instrumental in the synthesis of a wide range of therapeutic agents.
- Organic Synthesis: Beyond pharmaceuticals, 2-Bromobenzaldehyde is a key starting
 material for the synthesis of agrochemicals, dyes, and materials with novel electronic
 properties. Its ability to participate in a multitude of chemical transformations makes it a
 valuable tool for synthetic chemists exploring new molecular frontiers.

Conclusion

From its roots in the development of classical aromatic chemistry to its current status as a versatile building block in modern synthetic strategies, **2-Bromobenzaldehyde** continues to be a compound of significant interest. Its rich history, well-characterized properties, and diverse reactivity profile ensure its continued importance in the endeavors of researchers, scientists, and drug development professionals. This guide provides a foundational understanding of this key chemical entity, empowering its effective application in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 6630-33-7 CAS MSDS (2-Bromobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromobenzaldehyde | 6630-33-7 | FB38627 | Biosynth [biosynth.com]
- 4. 2-Bromobenzaldehyde | 6630-33-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]

- 6. 2-溴苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [The Discovery and Enduring Utility of 2-Bromobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122850#discovery-and-history-of-2bromobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com